molecular formula C4H5N3O4 B2501242 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid CAS No. 78409-55-9

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid

Cat. No.: B2501242
CAS No.: 78409-55-9
M. Wt: 159.101
InChI Key: GPCMEVQQMDUXOZ-UHFFFAOYSA-N
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Description

2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid: is a chemical compound with the molecular formula C₄H₅N₃O₄ and a molecular weight of 159.1 g/mol It is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups

Safety and Hazards

The safety information for “2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As “2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid” is primarily used for research purposes , future directions would likely involve further exploration of its properties and potential applications in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the triazolidine ring . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dioxo-1,2,4-triazolidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted triazolidine derivatives .

Properties

IUPAC Name

2-(3,5-dioxo-1,2,4-triazolidin-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O4/c8-2(9)1-7-3(10)5-6-4(7)11/h1H2,(H,5,10)(H,6,11)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCMEVQQMDUXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N1C(=O)NNC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

0.5 g (2.9 mmol) of methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate was stirred at room temperature for 2 hours with 8.7 ml (8.7 mmol) of 1-M sodium hydroxide solution. The resulting solution was acidified with concentrated hydrochloric acid and evaporated to dryness. The solid residue was extracted with hot acetonitrile. The acetonitrile extracts were evaporated and the residual colourless solid was recrystallized from acetonitrile, there being obtained 0.15 g (33%) of 3,5-dioxo-1,2,4-triazolidine-4-acetic acid of melting point 220°-223° C. (from acetonitrile).
Name
methyl 3,5-dioxo-1,2,4-triazolidine-4-acetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
1-M
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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